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molecular formula C14H11N3O2 B8288138 1-benzyl-4-nitro-1H-indazole

1-benzyl-4-nitro-1H-indazole

Cat. No. B8288138
M. Wt: 253.26 g/mol
InChI Key: CORAVBWSIRXYHF-UHFFFAOYSA-N
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Patent
US04146630

Procedure details

The isomeric mixture of 1-benzyl-4-nitroindazole and 2-benzyl-4-nitroindazole obtained by the benzylation of 4-nitroindazole is reduced with hydrazine and Raney nickel in methanol and subsequently heated with excess sodium hydrogen sulphite in water. The 1-benzyl-4-aminoindazole (m.p. 73°-75° C.) thereby remains undissolved. Upon acidifying the solution, 2-benzyl-4-hydroxyindazole precipitates out and is obtained in the form of colorless crystals; m.p. 172°-174° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyl-4-nitroindazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[C:11](=[C:12]([N+:17]([O-:19])=[O:18])[CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9]1)C1C=CC=CC=1.C(N1C=C2C(C=CC=C2[N+]([O-])=O)=N1)C1C=CC=CC=1>>[N+:17]([C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:11]=1[CH:10]=[N:9][NH:8]2)([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC2=C(C=CC=C12)[N+](=O)[O-]
Name
2-benzyl-4-nitroindazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C2C=CC=C(C2=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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